6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine
Overview
Description
6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This class of compounds is known for its diverse biological activities and is widely used in medicinal chemistry
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been studied for their anti-tb properties . The structure-activity relationship, mode-of-action, and various scaffold hopping strategies of these compounds have been discussed .
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Pharmacokinetics
Imidazo[1,2-a]pyridine analogues have been studied for their pharmacokinetic properties .
Result of Action
Imidazo[1,2-a]pyridine analogues have shown significant activity against mdr-tb and xdr-tb .
Action Environment
It is known that the compound is a yellow to brown solid and should be stored in a refrigerator .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine typically involves the halogenation of 7-methylimidazo[1,2-a]pyridine. The process can be carried out using various halogenating agents such as N-bromosuccinimide (NBS) for bromination and iodine monochloride (ICl) for iodination. The reaction conditions usually involve the use of a solvent like dichloromethane or acetonitrile and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are commonly used along with bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) or toluene.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) are used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, thiocyano, or amino derivatives, while coupling reactions can produce various biaryl or alkyne-linked compounds.
Scientific Research Applications
6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-cancer and anti-infective agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is employed in the synthesis of organic semiconductors and other advanced materials due to its unique electronic properties.
Chemical Biology: The compound is used as a probe in chemical biology to study cellular processes and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-chloro-7-methylimidazo[1,2-a]pyridine
- 6-Bromo-3-fluoro-7-methylimidazo[1,2-a]pyridine
- 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine
Uniqueness
6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and electronic properties. This dual halogenation allows for versatile chemical modifications and enhances its potential applications in various fields. The combination of these halogens also provides a unique steric and electronic environment that can influence its biological activity and interactions with target molecules.
Properties
IUPAC Name |
6-bromo-3-iodo-7-methylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIN2/c1-5-2-8-11-3-7(10)12(8)4-6(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAVFLMXSGFCHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N2C=C1Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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